5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole
Overview
Description
5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole is a chemical compound that has been the subject of various studies due to its interesting structural and electronic properties. It is a synthetic precursor that has been investigated for its vibrational and electronic character, as well as its thermal stability and photochemical decomposition .
Synthesis Analysis
The synthesis of related thiadiazole compounds often involves condensation reactions and can be facilitated by microwave-assisted methods, as seen in the synthesis of 3-[(4-chloro-3-methylphenoxy)methyl]-6-aryl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles . Similarly, 3-trifluoromethyl-6-substituted triazolo-1,3,4-thiadiazoles were synthesized from 3-trifluoromethyl-4-amino-5-mercapto-1,2,4-triazoles using phosphorus oxychloride as a catalyst . These methods highlight the versatility and reactivity of thiadiazole derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives has been extensively studied using various spectroscopic techniques and X-ray crystallography. For instance, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized and showed that the compound crystallized in the orthorhombic space group with specific unit cell parameters . The crystal structure of another derivative, 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole, was also determined and exhibited intermolecular hydrogen bonding .
Chemical Reactions Analysis
The photochemical decomposition of 5-chloro-3-trifluoromethyl-1,2,4-thiadiazole has been studied, revealing that upon UV irradiation, a retro-cycloaddition reaction occurs, leading to the formation of trifluoroacetonitrile N-sulfide and ClCN . This demonstrates the compound's reactivity under specific conditions and its potential for generating novel chemical species.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The electronic properties, including the frontier molecular orbitals and molecular electrostatic potential map, were investigated using density functional theory (DFT) calculations . The thermal stability and decomposition pathways of 5-chloro-3-trifluoromethyl-1,2,4-thiadiazole were also explored, providing insights into its behavior under thermal and photochemical stress .
Scientific Research Applications
Spectroscopy and Structure Analysis
5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole has been investigated for its structural and thermal properties. Using spectroscopy methods such as mid-infrared, Raman, ultraviolet, and photoelectron spectroscopy, along with quantum-chemical calculations, researchers have detailed the vibrational and electronic character of the molecule. This study is significant for understanding the molecular structure and properties of this chemical (Pasinszki et al., 2019).
Antifungal Applications
Research has been conducted on substituted 1,2,4-thiadiazoles, including 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole, for their potential as soil fungicides. This involves the synthesis of these compounds and their evaluation as antifungal agents, contributing to agricultural chemistry (Narayanan et al., 1966).
Continuous Flow Synthesis
A continuous flow process has been developed for the synthesis and derivatization of 1,2,4-thiadiazole heterocycles, including 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole. This method focuses on the safe handling of hazardous reagents and the elimination of malodorous and corrosive by-products, offering a safer and more efficient way to produce these compounds (Baumann & Baxendale, 2017).
Antimalarial Properties
There has been research into the antimalarial properties of derivatives of 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole. These compounds have shown promising activity against malaria, leading to the synthesis of various derivatives for further evaluation and potential development as antimalarial drugs (Faslager et al., 1973).
Synthesis of New Molecules
The compound has been used in the synthesis of new molecules, particularly in the field of biologically active substances. This includes the study of reactions with haloalkanes and the establishment of the structures of the resulting compounds. Such research is vital for the development of new pharmacologically active compounds (Hotsulia & Fedotov, 2020).
Bioactive Properties
Research into 1,3,4-thiadiazole derivatives, including 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole, has revealed significant bioactivities. These compounds have been reported to possess diverse biological effects like insecticidal, fungicidal, and herbicidal activities. This makes them of considerable interest in agrochemistry and medicinal chemistry (Tan et al., 2006).
Future Directions
: Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. Read more : Sigma-Aldrich. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde. Link : ChemSpider. (n.d.). 5-Chloro-3-(trifluoromethyl)pyridazine. Link
properties
IUPAC Name |
5-chloro-3-(trifluoromethyl)-1,2,4-thiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3ClF3N2S/c4-2-8-1(9-10-2)3(5,6)7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZJFFUPCJJZSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSC(=N1)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3ClF3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50534289 | |
Record name | 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50534289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole | |
CAS RN |
672-35-5 | |
Record name | 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50534289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.